10-Methyltetratriacontane
Description
10-Methyltetratriacontane is a branched alkane with the molecular formula C₃₅H₇₂, consisting of a 34-carbon backbone (tetratriacontane) with a methyl group (-CH₃) attached at the 10th carbon position. Its molecular weight is 504.010 g/mol, and it has the CAS registry number 59-977-3 . This compound belongs to a class of long-chain hydrocarbons with applications in industrial lubricants, surfactants, and reference standards for chromatographic analysis.
Properties
CAS No. |
121691-06-3 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
10-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
RKSGMWKXZRQRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyltetratriacontane typically involves the alkylation of tetratriacontane with a methylating agent. One common method is the Friedel-Crafts alkylation , where tetratriacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or cracking of larger hydrocarbons followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.
Substitution: Halogenation reactions typically use halogens (chlorine, bromine) and may require UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes (e.g., 10-chlorotetratriacontane).
Scientific Research Applications
10-Methyltetratriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mechanism of Action
The mechanism of action of 10-Methyltetratriacontane is primarily related to its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. In industrial applications, its long hydrocarbon chain provides lubricating properties and thermal stability .
Comparison with Similar Compounds
Structural Isomers and Homologs
10-Methyltetratriacontane is part of a broader family of methyl-branched alkanes. Key structural analogs include:
Key Observations :
- Branching Effects : The position and number of methyl groups significantly influence physical properties. For example, this compound has a lower melting point compared to linear n-tetratriacontane due to reduced molecular symmetry .
- Multi-Branching : Compounds like 3,7,11,15-Tetramethylhentriacontane exhibit even lower melting points and higher solubility in organic solvents due to increased branching .
Physical and Chemical Properties
- Melting Point : Branching reduces intermolecular van der Waals forces, leading to lower melting points. For example:
- Solubility: Branched derivatives show enhanced solubility in nonpolar solvents (e.g., hexane, chloroform) compared to linear chains.
- Stability : All compounds are stable under inert conditions but incompatible with strong oxidizers (e.g., nitric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
